Cas no 700863-32-7 (Phenol, 4-[(2R,5S)-tetrahydro-5-propyl-2H-pyran-2-yl]-, rel-)
![Phenol, 4-[(2R,5S)-tetrahydro-5-propyl-2H-pyran-2-yl]-, rel- structure](https://www.kuujia.com/scimg/cas/700863-32-7x500.png)
700863-32-7 structure
Product name:Phenol, 4-[(2R,5S)-tetrahydro-5-propyl-2H-pyran-2-yl]-, rel-
Phenol, 4-[(2R,5S)-tetrahydro-5-propyl-2H-pyran-2-yl]-, rel- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-[(2R,5S)-tetrahydro-5-propyl-2H-pyran-2-yl]-, rel-
- rel-4-((2R,5S)-Tetrahydro-5-propyl-2H-pyran-2-yl)phenol
- DTXSID701204389
- 700863-32-7
- rel-4-[(2R,5S)-Tetrahydro-5-propyl-2H-pyran-2-yl]phenol
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- Inchi: InChI=1S/C14H20O2/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h5-8,11,14-15H,2-4,9-10H2,1H3/t11-,14+/m1/s1
- InChI Key: PXDCFUUFIPTWQK-RISCZKNCSA-N
Computed Properties
- Exact Mass: 220.146329876Da
- Monoisotopic Mass: 220.146329876Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.5Ų
Phenol, 4-[(2R,5S)-tetrahydro-5-propyl-2H-pyran-2-yl]-, rel- Related Literature
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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